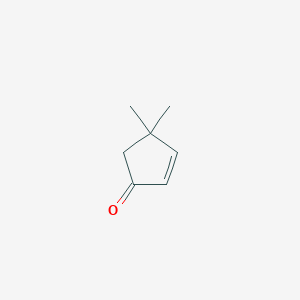

4,4-Dimethyl-2-cyclopenten-1-one

Übersicht

Beschreibung

4,4-Dimethyl-2-cyclopenten-1-one: is an organic compound with the molecular formula C₇H₁₀O. It is a member of the cyclopentenone family, characterized by a five-membered ring with a ketone functional group. This compound is notable for its α,β-unsaturated carbonyl structure, which imparts unique chemical reactivity and biological activity. It has been identified as a constituent in the essential oil of Tagetes minuta L and exhibits significant tumor-specific cytotoxicity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The synthesis of 4,4-Dimethyl-2-cyclopenten-1-one can be achieved through a multi-step process starting from 2,2-dimethyl-4-pentenal. The procedure involves the following steps :

-

Oxidation of 2,2-dimethyl-4-pentenal:

- A solution of copper(I) chloride, palladium(II) chloride, dimethylformamide, and water is prepared.

- Oxygen is bubbled through this solution for 60 hours at room temperature.

- The resulting keto-aldehyde is extracted and purified.

-

Cyclization to form this compound:

- The keto-aldehyde is refluxed with aqueous potassium hydroxide, tetrahydrofuran, and ethyl ether under a nitrogen atmosphere for 66 hours.

- The product is then extracted and purified to yield this compound.

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the described synthetic route can be scaled up for industrial applications. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Analyse Chemischer Reaktionen

Reaktionstypen:

4,4-Dimethyl-2-cyclopenten-1-on durchläuft aufgrund seiner α,β-ungesättigten Carbonylstruktur verschiedene chemische Reaktionen:

Oxidation: Die Verbindung kann zu entsprechenden Carbonsäuren oder anderen oxidierten Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.

Substitution: Die α,β-ungesättigte Carbonylgruppe ermöglicht nucleophile Additionsreaktionen, die zu verschiedenen substituierten Produkten führen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Grignard-Reagenzien oder Organolithiumverbindungen werden für nucleophile Additionen eingesetzt.

Hauptprodukte:

Oxidation: Carbonsäuren oder Aldehyde.

Reduktion: Alkohole.

Substitution: Verschiedene substituierte Cyclopentenone, abhängig von dem verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Cytotoxicity and Anticancer Properties

One of the most notable applications of 4,4-Dimethyl-2-cyclopenten-1-one is its cytotoxic activity against tumor cells . Research indicates that this compound selectively induces cell death in various cancer cell lines, including:

- HSC-2 : Oral squamous cell carcinoma

- HL-60 : Human promyelocytic leukemia

The compound exhibits varying CC50 values (the concentration at which 50% of cells are killed) across different cell types, highlighting its selective toxicity:

| Cell Line | CC50 (μg/mL) |

|---|---|

| HSC-2 | 43.8 |

| HSC-3 | 152 |

| HSG | 118 |

| HL-60 | 14.0 |

| HGF | 177 |

| Normal Cells (HPC) | 123 |

These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies targeting oral cancers and possibly other malignancies .

Synthesis and Derivatives

Synthesis of this compound can be achieved through various organic reactions involving cyclization processes. Notably, researchers have explored synthetic routes that utilize readily available starting materials, enhancing the feasibility of producing this compound for research purposes .

Case Study: Synthesis from Allyl Alcohol

A notable synthetic route involves a five-step process starting from allyl alcohol, demonstrating the versatility of this compound in organic synthesis . This method not only provides access to the compound but also allows for the exploration of derivatives that may possess enhanced biological activities.

Other Applications

Beyond its anticancer properties, this compound has potential applications in:

- Flavoring and Fragrance Industry : Although not primarily used for fragrance purposes due to regulatory limitations, its unique scent profile may find niche applications.

- Material Science : As an intermediate in organic synthesis, it could be utilized in developing novel materials with specific properties.

Wirkmechanismus

The mechanism of action of 4,4-Dimethyl-2-cyclopenten-1-one involves its interaction with cellular components:

Molecular Targets: The compound selectively targets tumor cells, inducing cytotoxic effects.

Pathways Involved: The exact molecular pathways are not fully elucidated, but it is believed to interfere with cellular metabolism and induce apoptosis in tumor cells.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- 2-Cyclopenten-1-on

- 2,3-Dimethyl-2-cyclopenten-1-on

- 3-Methyl-2-cyclopentenon

- 2-Methyl-2-cyclopenten-1-on

Vergleich:

- 4,4-Dimethyl-2-cyclopenten-1-on ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihr eine unterschiedliche chemische Reaktivität und biologische Aktivität verleiht.

- Im Vergleich zu anderen Cyclopentenonen zeigt sie eine höhere tumorspezifische Zytotoxizität, was sie zu einem vielversprechenderen Kandidaten für die Krebsforschung macht .

Biologische Aktivität

4,4-Dimethyl-2-cyclopenten-1-one, a compound with the molecular formula and CAS number 22748-16-9, has garnered attention in recent years for its notable biological activities, particularly its cytotoxic effects against various cancer cell lines. This article delves into the compound's biological activity, highlighting key research findings, case studies, and data tables that summarize its effects.

| Property | Value |

|---|---|

| Molecular Weight | 110.154 g/mol |

| Density | 0.903 g/cm³ |

| Boiling Point | 155.1 °C |

| Melting Point | 174-175 °C |

| Flash Point | 46 °C |

Cytotoxic Activity

Research indicates that this compound exhibits selective cytotoxicity against tumor cells while being less harmful to normal cells. The compound has been evaluated for its cytotoxic effects on several human cell lines, including:

- HSC-2 : Human oral squamous cell carcinoma

- HL-60 : Human promyelocytic leukemia

- HGF : Human gingival fibroblast (normal cell control)

Cytotoxic Concentration (CC50) Values

The following table summarizes the CC50 values of this compound across different cell lines:

| Cell Line | CC50 (µg/mL) |

|---|---|

| HSC-2 | 43.8 |

| HSC-3 | 152 |

| HSG | 118 |

| HL-60 | 14.0 |

| HGF | 177 |

| HPC | 123 |

The selectivity index (SI) for this compound was calculated to be , indicating a significant preference for targeting tumor cells over normal cells .

The cytotoxic mechanism of this compound appears to involve the induction of apoptosis in cancer cells. Studies have shown that the compound activates caspase pathways, particularly caspase 3, in a dose-dependent manner. However, it does not activate caspases 8 and 9, suggesting a specific apoptotic pathway activation that may be linked to its structural properties as an unsaturated carbonyl compound .

Apoptosis Induction

Research utilizing agarose gel electrophoresis demonstrated internucleosomal DNA fragmentation in HL-60 cells treated with this compound, further supporting its role in inducing apoptosis . The presence of a non-stereochemically hindered Michael acceptor is considered essential for its cytotoxic activity.

Case Studies and Research Findings

A study focused on various unsaturated ketones highlighted that among them, this compound showed low toxicity towards normal human cells while exhibiting potent activity against oral tumor cells. This specificity is critical for developing potential cancer therapies with reduced side effects .

Another investigation into the structural requirements for cytotoxicity found that modifications to the cyclopentenone structure could enhance or reduce biological activity. This suggests avenues for further research into analogs of the compound that might improve efficacy or reduce toxicity .

Eigenschaften

IUPAC Name |

4,4-dimethylcyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-7(2)4-3-6(8)5-7/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVFVCSCZJJGBAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177287 | |

| Record name | 4,4-Dimethyl-2-cyclopenten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22748-16-9 | |

| Record name | 4,4-Dimethyl-2-cyclopenten-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022748169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-Dimethyl-2-cyclopenten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-Dimethyl-2-cyclopenten-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.